4-Bromo-5-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSQDGLNLJYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806996-46-2 | |
| Record name | 4-bromo-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 5 Methylpyridin 3 Amine
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of 4-Bromo-5-methylpyridin-3-amine often relies on multi-step sequences starting from readily available pyridine (B92270) precursors. These routes are characterized by strategic functional group manipulations to install the desired bromine and amine substituents at the correct positions.
Multi-Step Approaches from Precursors
A common multi-step synthesis begins with 3-amino-5-methylpyridine. This precursor undergoes a Sandmeyer reaction, a well-established method for converting an amino group into a bromo group via a diazonium salt intermediate. The resulting 3-bromo-5-methylpyridine (B130446) is then subjected to nitration. The nitration of 3-bromo-5-methylpyridine typically yields a mixture of isomers, with the desired 3-bromo-5-methyl-4-nitropyridine (B2365967) being one of the products. The separation of these isomers can be a critical and challenging step in this synthetic sequence. Finally, the nitro group of 3-bromo-5-methyl-4-nitropyridine is reduced to an amine to afford the target compound, this compound.
Another illustrative multi-step approach starts from 2-chloro-5-methyl-3-nitropyridine. In this sequence, the chloro group is first displaced by ammonia (B1221849) in a nucleophilic aromatic substitution reaction to give 5-methyl-3-nitro-pyridin-2-amine. Subsequent removal of the amino group at the 2-position is achieved through a deamination reaction, which can be followed by bromination and reduction of the nitro group to yield the final product.
Strategic Halogenation and Amination Sequences
The strategic introduction of halogen and amine functionalities is a cornerstone of synthesizing substituted pyridines. In the context of this compound, the sequence of these steps is critical for achieving the desired regiochemistry. A representative strategy involves the direct bromination of a suitable pyridine precursor, followed by the introduction of the amino group.
For instance, starting with 5-methylpyridin-3-ol, a bromination reaction can be employed to introduce a bromine atom at the 4-position, yielding 4-bromo-5-methylpyridin-3-ol. The hydroxyl group can then be converted into an amino group. This conversion can be achieved through various methods, such as a Bucherer-Bergs reaction or by converting the hydroxyl group into a better leaving group, followed by displacement with an amine source.
Alternatively, a route commencing with the amination of a pre-functionalized pyridine ring can be envisioned. For example, starting with a pyridine ring already bearing a methyl group and a suitable leaving group at the 3-position, a nucleophilic aromatic substitution with an amine source could be performed, followed by a regioselective bromination at the 4-position. The success of such a strategy is highly dependent on the directing effects of the substituents already present on the pyridine ring.
Reductive Transformations of Precursor Intermediates
Reductive transformations are a key step in many synthetic routes to this compound, particularly when a nitro group is used as a precursor to the amine functionality. The reduction of a nitro group is a reliable and high-yielding reaction.
A common precursor for this transformation is 4-bromo-5-methyl-3-nitropyridine. The reduction of this intermediate to this compound can be accomplished using a variety of reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. This method is generally clean and efficient.
Alternatively, metal-based reductions in acidic media are also effective. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid are commonly used for the reduction of aromatic nitro groups. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
| Precursor Intermediate | Reducing Agent | Product |
| 4-bromo-5-methyl-3-nitropyridine | H2, Pd/C | This compound |
| 4-bromo-5-methyl-3-nitropyridine | SnCl2, HCl | This compound |
| 4-bromo-5-methyl-3-nitropyridine | Fe, Acetic Acid | This compound |
Advanced and Regioselective Synthesis Approaches to this compound
Recent advances in synthetic organic chemistry have led to the development of more sophisticated and regioselective methods for the synthesis of substituted pyridines, including this compound. These approaches often offer improved efficiency and control over the placement of functional groups.
Mechanistic Studies on Pyridyne-Mediated Isomerization for 4-Selective Functionalization
Pyridyne-mediated reactions represent a powerful tool for the regioselective functionalization of pyridine rings. The generation of a highly reactive pyridyne intermediate allows for the introduction of substituents at positions that may be difficult to access through traditional electrophilic or nucleophilic aromatic substitution reactions.
While direct application to the synthesis of this compound may not be widely reported, mechanistic studies on pyridyne-mediated isomerization provide a conceptual framework for its potential synthesis. For example, a 3,4-pyridyne intermediate could theoretically be generated from a suitably substituted dihalopyridine. The subsequent addition of an amine and a bromine source could potentially lead to the desired product. The regioselectivity of such an addition would be governed by the electronic and steric influences of the substituents on the pyridyne intermediate. Research in this area is focused on understanding and controlling the regioselectivity of nucleophilic addition to unsymmetrical pyridynes.
Palladium-Catalyzed Synthetic Strategies and Their Adaptations
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines and have been adapted for the preparation of substituted pyridinamines. The Buchwald-Hartwig amination is a prominent example of such a strategy and can be applied to the synthesis of this compound.
This approach would typically involve the coupling of a dibrominated pyridine precursor, such as 3,4-dibromo-5-methylpyridine, with a suitable nitrogen nucleophile in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and selectivity. By carefully controlling the reaction conditions, it is possible to selectively aminate the 3-position of the dibrominated precursor, leaving the bromine atom at the 4-position intact.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
| 3,4-dibromo-5-methylpyridine | Ammonia source (e.g., Benzophenone imine) | Pd(OAc)2 / BINAP | This compound |
| 3-amino-4-bromo-5-methylpyridine (via precursor) | N/A | N/A | This compound |
These advanced methods, while potentially more complex to execute, offer significant advantages in terms of regioselectivity and can provide access to the target molecule through novel synthetic disconnections.
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the synthetic methodologies for the chemical compound This compound .
While the compound is indexed in chemical databases, dedicated research outlining its synthesis, the preparation of its key derivatives and intermediates, or studies on methodological optimization and reaction efficiency could not be located in the provided search results.
The available literature and research data focus on isomers of this compound, such as 5-Bromo-2-methylpyridin-3-amine (B1289001) and 2-Amino-3-bromo-5-methylpyridine, for which synthetic pathways and derivative studies have been published. However, these methods are specific to the unique molecular structure of those respective isomers and cannot be attributed to this compound.
Due to the absence of specific research on the synthesis of this compound, the detailed article sections requested cannot be generated at this time.
Reactivity Profiles of the Bromo Substituent
The bromine atom at the 4-position of the pyridine ring is a versatile functional group, enabling the introduction of a wide array of substituents through several reaction pathways.
Nucleophilic Substitution Reactions
The bromo substituent on the pyridine ring can be displaced by strong nucleophiles. evitachem.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution, particularly when the ring is further activated. In related bromopyridine systems, such as 3-bromo-4-nitropyridine (B1272033), reactions with amines have been shown to yield nucleophilic substitution products. clockss.org While direct examples for this compound are not extensively detailed in the provided literature, the general principle of nucleophilic displacement of a halogen from a pyridine ring is a well-established transformation. evitachem.compipzine-chem.com The reaction conditions, including the choice of solvent and base, can significantly influence the outcome and selectivity of these substitutions. clockss.org For instance, polar aprotic solvents often favor nucleophilic substitution pathways. clockss.org
Transformations Involving the Amine Functional Group
The primary amine group at the 3-position is nucleophilic and can participate in a variety of chemical transformations, allowing for further derivatization of the molecule. pipzine-chem.com It can react with electrophilic reagents to form a range of products. pipzine-chem.com
A significant transformation of the amine group is its acylation. For instance, in the synthesis of novel pyridine derivatives from the related 5-bromo-2-methylpyridin-3-amine, the amine is first converted to an amide, specifically N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This is achieved by reacting the aminopyridine with acetic anhydride (B1165640), often with a catalytic amount of a strong acid like sulfuric acid. mdpi.com This transformation serves to protect the amine group or modify its electronic properties to facilitate subsequent reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net The resulting amide can then be carried through the coupling reaction, and the acetyl group can potentially be removed later if the primary amine is desired in the final product.
Another potential, though more drastic, transformation is the replacement of the amine group itself, for example, through diazotization followed by a Sandmeyer-type reaction to introduce other functional groups, including a bromo substituent. researchgate.net
Table 4: Acylation of a Bromo-methyl-aminopyridine
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product | Reference |
|---|
Acylation and Other Nitrogen-Centered Derivatizations
The primary amino group of this compound is a key site for derivatization, readily undergoing acylation to form the corresponding amides. This transformation is not only a common method for introducing new functional groups but can also serve as a protecting group strategy in multi-step syntheses. A representative example is the reaction with an acylating agent such as a pyrazine (B50134) carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding N-aryl pyrazinamide. mdpi.com While a direct literature example for the acylation of this compound is not available, the acylation of the closely related 4-bromo-3-methyl aniline (B41778) to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide proceeds in high yield, demonstrating the feasibility of this reaction. mdpi.com
The general conditions for such acylations typically involve reacting the aminopyridine with a carboxylic acid, acid chloride, or acid anhydride in an appropriate solvent. The choice of reagents and conditions can be tailored to the specific substrate and desired product.
Table 1: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| 4-Bromo-3-methyl aniline | Pyrazine carboxylic acid | DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |
Other nitrogen-centered derivatizations, such as alkylation or sulfonylation, are also possible, further expanding the synthetic space accessible from this starting material. For instance, reaction with sulfonyl chlorides would yield the corresponding sulfonamides.
Amine-Directed Functionalizations of the Pyridine Ring
The amino group in this compound is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution on the pyridine ring. This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic system, stabilizing the arenium ion intermediate formed during the substitution. The methyl group is also a weakly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The interplay of these directing effects determines the position of substitution.
A key example of an amine-directed functionalization is nitration. The direct nitration of pyridines can be challenging due to the deactivating effect of the ring nitrogen and the potential for N-oxidation. researchgate.net However, the presence of the activating amino group facilitates this reaction. In the case of 2-aminopyridine, nitration can lead to a mixture of 3-nitro and 5-nitro products, with the regioselectivity being influenced by factors such as steric hindrance and the reaction conditions. sapub.org For this compound, electrophilic attack would be expected to occur at the positions ortho or para to the amino group. Given the substitution pattern, the C2 and C6 positions are the most likely sites for electrophilic attack.
Halogenation is another important electrophilic substitution reaction. The synthesis of 3-bromo-5-chloro-N-methylpyridin-4-amine from N-methylpyridin-4-amine involves a two-step halogenation process, first with bromine and then with chlorine, highlighting the feasibility of introducing additional halogens onto the pyridine ring. evitachem.com
Functionalization of the Methyl Group
C-H Oxidation and Side-Chain Modifications
The methyl group at the 5-position of this compound offers another handle for functionalization through C-H oxidation and other side-chain modifications. While direct examples for this specific compound are not prevalent in the literature, general methods for the oxidation of methyl groups on pyridine rings are well-established.
One approach involves the use of a halogen oxidizing agent in the presence of water and actinic radiation, which can convert the methyl group to a carboxylic acid. Another method employs N-alkyl pyridinium (B92312) salts as catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen.
The synthesis of (5-bromo-4-methyl-pyridin-3-yl)-methanol has been reported, indicating that the methyl group can be functionalized to a hydroxymethyl group. uwindsor.ca This alcohol can then be further transformed, for example, by reaction with methanesulfonyl chloride to form the corresponding mesylate, a good leaving group for subsequent nucleophilic substitution reactions. uwindsor.ca
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in more complex transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds and are highly dependent on the selective reactivity of different functional groups.
In molecules containing multiple halogen atoms, the relative reactivity can often be exploited for selective cross-coupling. For instance, in the Suzuki coupling of a molecule containing both a bromo group on an aryl ring and a bromo group on a thiophene (B33073) ring, the aryl bromide was found to be more reactive and was preferentially substituted. nih.gov This selectivity is attributed to the different electronic environments of the two C-Br bonds. A similar principle would apply to di- or poly-halogenated derivatives of this compound. The synthesis of various compounds via palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold further illustrates the broad applicability of this methodology. nih.gov
Regioselectivity is also paramount in reactions involving the generation of highly reactive intermediates. For example, the regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by treatment with a Grignard reagent, leads to the formation of a 3,4-pyridyne intermediate. The subsequent regioselective addition of the Grignard moiety and quenching with an electrophile allows for the controlled difunctionalization of the pyridine ring. nih.gov Such strategies could potentially be adapted for the functionalization of this compound, leading to the synthesis of highly substituted and complex pyridine derivatives.
Another interesting example of regioselectivity in complex transformations is the observed nitro-group migration during the nucleophilic substitution reaction of 3-bromo-4-nitropyridine with amines. This highlights that unexpected rearrangements can occur, and a thorough understanding of the reaction mechanism is essential for predicting and controlling the outcome of complex reactions.
Synthetic Context
Although specific, validated synthetic routes for 4-Bromo-5-methylpyridin-3-amine are not detailed in peer-reviewed literature, the synthesis of related brominated aminopyridines is well-documented. These established methods provide a likely framework for its potential preparation. For instance, the synthesis of the related compound 3-bromo-4-methylpyridine (B15001) often starts from 4-methyl-3-nitropyridine (B1297851). google.com This precursor undergoes hydrogenation to yield 4-methyl-3-aminopyridine, which is then subjected to a Sandmeyer-type reaction involving diazotization followed by bromination to install the bromine atom. google.com
Similarly, the synthesis of other isomers, such as 2-Amino-3-bromo-5-methylpyridine, has been achieved through the direct bromination of 2-amino-5-picoline using bromine in acetic acid. These general strategies, involving the careful orchestration of nitration, amination, reduction, and halogenation reactions, form the standard toolkit for chemists working to produce specifically substituted pyridine (B92270) rings. It is highly probable that a multi-step sequence employing similar transformations would be required for the targeted synthesis of this compound.
Mechanistic Investigations of Reactions Involving 4 Bromo 5 Methylpyridin 3 Amine
Elucidation of Reaction Pathways and Transient Intermediates
Understanding the pathways through which 4-bromo-5-methylpyridin-3-amine reacts and the transient species formed during these transformations is key to predicting product outcomes and developing new synthetic methodologies.
Role of Pyridyne Intermediates in Aromatic Substitutions
Pyridyne intermediates, the pyridine (B92270) analogues of benzyne, are highly reactive species that can be involved in nucleophilic aromatic substitution reactions. wikipedia.org The formation of a pyridyne from a halopyridine typically occurs under strong basic conditions. For a compound like this compound, the presence of both an amino and a methyl group on the pyridine ring influences the formation and reactivity of any potential pyridyne intermediate.
While direct studies on this compound are not extensively documented in publicly available literature, the behavior of analogous bromopyridines provides valuable insights. The reaction of 3-bromopyridine (B30812) with sodium amide in liquid ammonia (B1221849) is known to proceed through a 3,4-pyridyne intermediate. wikipedia.org Similarly, the amination of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide in liquid ammonia likely involves a pyridyne intermediate. researchgate.net Given this precedent, it is plausible that treatment of this compound with a sufficiently strong base could lead to the formation of a 3,4-pyridyne. The regioselectivity of subsequent nucleophilic attack on this unsymmetrical pyridyne would be influenced by the electronic effects of the methyl group. Studies on substituted 3,4-pyridynes have shown that electron-withdrawing groups can direct nucleophilic addition. nih.gov
Table 1: Examples of Reactions Proceeding Through Pyridyne Intermediates
| Starting Material | Reagents | Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | NaNH₂ / NH₃ | 3,4-Pyridyne | 3-Aminopyridine and 4-Aminopyridine | wikipedia.org |
| 3-Bromo-4-chloropyridine | Furan, Li(Hg) | 2,3-Pyridyne | 1,4-Epoxy-dihydroquinoline | wikipedia.org |
Radical Mechanisms and Single-Electron Transfer Processes
Reactions involving radical intermediates, often initiated by single-electron transfer (SET), represent another important mechanistic class. libretexts.org In the context of bromopyridines, photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals. nih.gov The reduction potential of the catalyst and the substrate are key factors in determining the feasibility of an SET event. nih.gov For instance, the reduction potential of 2-bromopyridine (B144113) has been reported to be in the range of -1.80 V to -2.29 V vs SCE. nih.gov
The simplest oxidation process for an amine involves a single electron transfer from the non-bonding electron pair to form a radical cation. researchgate.net For this compound, both the bromine atom and the amino group could potentially participate in radical reactions. The cleavage of the C-Br bond upon formation of a radical anion is a common pathway. nih.gov The rate of this fragmentation is dependent on the halogen, with the C-Br bond cleaving faster than a C-Cl bond. nih.gov
Light-induced radical substitution reactions between bromine and hydrocarbons are well-established, proceeding through initiation, propagation, and termination steps. ma.eduyoutube.com While these typically involve alkanes, the principles can be extended to functionalized aromatic systems under appropriate conditions.
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is a prime example. mdpi.com A general catalytic cycle for a Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) species.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated the successful synthesis of novel pyridine derivatives. mdpi.com This suggests that this compound would be a viable substrate for similar transformations. The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate. mdpi.comnih.govnih.gov
Table 2: General Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X |
| Transmetalation | R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' + X-B(OR)₂ |
Kinetic Analysis and Thermodynamic Considerations of Reactions
Density Functional Theory (DFT) calculations have been used to study the reactivity of related pyridine derivatives. mdpi.com Such computational studies can provide estimates of thermodynamic properties and help to elucidate reaction pathways by calculating the energies of intermediates and transition states. For a series of derivatives of 5-bromo-2-methylpyridin-3-amine, DFT was used to calculate reactivity indices like chemical hardness and electrophilicity, which correlate with the stability and reactivity of the compounds. mdpi.com
Stereochemical Control and Asymmetric Transformations
When a reaction creates a new chiral center, controlling the stereochemical outcome is a significant challenge in organic synthesis. Asymmetric transformations aim to produce one enantiomer or diastereomer in excess. For reactions involving this compound, the introduction of a chiral element, such as a chiral catalyst or auxiliary, would be necessary to induce stereoselectivity.
While no specific examples of asymmetric transformations involving this compound were found in the search results, the field of asymmetric catalysis offers many potential strategies. For example, asymmetric bromolactonization reactions have been developed using amino-thiocarbamate catalysts to achieve high enantiomeric excess. researchgate.net Such catalytic systems could potentially be adapted for reactions with substrates like this compound if a suitable prochiral reaction site were present. The synthesis of chiral 3-amino-delta-lactams and benzo[a]quinolizidines has been achieved through catalytic cyclization reactions, demonstrating the potential for creating complex chiral structures from amino-functionalized precursors. nih.gov
The development of asymmetric syntheses involving this compound would likely rely on the strategic use of chiral ligands in transition metal catalysis or the application of organocatalysis, where a small chiral organic molecule acts as the catalyst.
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Methylpyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
¹H and ¹³C NMR Analysis
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide essential structural information.
For 4-Bromo-5-methylpyridin-3-amine, the expected ¹H NMR spectrum would show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, and the amine protons. The chemical shifts of the aromatic protons would be influenced by the positions of the bromo, methyl, and amino substituents. The methyl group would appear as a singlet, and the amine protons would likely be a broad singlet.
The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms would show characteristic shifts, and the methyl carbon would appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | Aromatic CH: ~7.0-8.0, NH₂: broad singlet, CH₃: ~2.2-2.5 | Pyridine C: ~100-160, CH₃: ~15-20 |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NH: 9.21 (s, 1H), 7.76 (s, 1H); Aromatic CH: 7.34-7.24 (m, 5H); CH: 5.17 (s, 1H); CH₂: 4.01-3.96 (q, 2H); CH₃: 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is provided for comparative purposes as an example of a substituted pyridine derivative. rsc.org
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms.
COSY: This experiment would reveal the coupling between adjacent protons, helping to confirm the positions of the protons on the pyridine ring.
HSQC: This experiment correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of each carbon atom.
Although specific 2D NMR data for this compound was not found, these techniques are standard practice in the structural elucidation of novel compounds and would be essential for confirming its structure.
Vibrational Spectroscopy for Functional Group and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For this compound, characteristic FT-IR absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching. The N-H stretching vibrations in primary aromatic amines typically appear in the region of 3300-3500 cm⁻¹. core.ac.uk The C-N stretching of aromatic amines is usually observed between 1266 and 1382 cm⁻¹. core.ac.uk
Table 2: Representative FT-IR Data for Related Aminopyridine and Bromopyridine Derivatives
| Compound | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 2-Amino-5-chloropyridine | 3550 (asymmetric), 3452 (symmetric) | 1370 | - | core.ac.uk |
| 2-Amino-6-chloropyridine | 3560 (asymmetric), 3450 (symmetric) | 1370 | - | core.ac.uk |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639 (NH) | - | 1608 (C=O) | rsc.org |
This table provides a reference for the expected vibrational frequencies in this compound based on similar structures.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the pyridine ring and the C-Br bond. Studies on similar molecules like 5-bromo-2-nitropyridine (B47719) have utilized Raman spectroscopy in conjunction with theoretical calculations to achieve detailed vibrational assignments. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₆H₇BrN₂), the expected monoisotopic mass is approximately 185.979 g/mol . uni.lu The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. For the protonated molecule [M+H]⁺, the predicted CCS is 128.4 Ų. uni.lu
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | m/z |
| [M+H]⁺ | 186.98654 |
| [M+Na]⁺ | 208.96848 |
| [M-H]⁻ | 184.97198 |
| [M+NH₄]⁺ | 204.01308 |
| [M+K]⁺ | 224.94242 |
Data sourced from PubChem. uni.lu
The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, or hydrogen cyanide (HCN) from the pyridine ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for this compound is not currently available, analysis of related bromo-pyridine derivatives offers a strong comparative basis for predicting its solid-state conformation.
For instance, the crystal structure of 3,5-Dibromo-4-methylpyridine reveals a molecule that lies on a mirror plane. In its crystalline form, the molecules are interconnected through Br⋯N and Br⋯Br interactions, creating zigzag chains. These chains are further linked by offset π–π stacking interactions between the pyridine rings, with an intercentroid distance of 3.5451 (3) Å, ultimately forming a three-dimensional framework. chemscene.com
Similarly, a study on (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile , which shares a bromo-methyl substituted heterocyclic ring system, details an orthorhombic crystal system with a P222 space group. anaxlab.com The molecules in this structure are planar, with the exception of the methyl group's hydrogen atoms, and are linked by C—H⋯N interactions to form corrugated ribbons. anaxlab.com
Another relevant example is 5-Bromo-N-methylpyrimidin-2-amine , which crystallizes in a triclinic system. nih.gov The pyrimidine (B1678525) ring is essentially planar, and the molecules are linked by C—H⋯N, C—H⋯Br, and N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov
These examples highlight the common structural motifs that could be anticipated in the crystal structure of this compound, such as planar pyridine rings, various intermolecular interactions including hydrogen bonding and halogen bonding, and potential π–π stacking.
Table 1: Crystallographic Data for Selected Bromo-Pyridine and Related Heterocyclic Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 3,5-Dibromo-4-methylpyridine | Orthorhombic | Pnma | a = 14.178 (3) Å, b = 13.918 (3) Å, c = 7.6407 (12) Å | chemscene.com |
| (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile | Orthorhombic | P222 | a = 6.1347 (5) Å, b = 7.1124 (3) Å, c = 19.8245 (13) Å | anaxlab.com |
| 5-Bromo-N-methylpyrimidin-2-amine | Triclinic | P1 | a = 3.9900 (8) Å, b = 9.862 (2) Å, c = 10.006 (2) Å, α = 61.57 (3)°, β = 83.84 (3)°, γ = 87.45 (3)° | nih.gov |
| (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Monoclinic | C2 | a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)° | researchgate.net |
Note: The data presented is for related compounds and not for this compound itself.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. While specific UV-Vis data for this compound is not documented, the electronic absorption characteristics can be inferred from studies on its derivatives.
For example, a study on a 4,5‐bis(hydroxymethyl)‐2‐methylpyridin‐3‐ol tetraphenylborate (B1193919) complex reported its characterization using various spectroscopic techniques, including UV-Vis spectroscopy. nih.gov This suggests that derivatives of the core pyridine structure exhibit characteristic electronic transitions that can be analyzed.
Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict the UV-Vis spectra of molecules. These theoretical calculations can provide valuable information on the electronic structure and the nature of the electronic transitions (e.g., n→π* or π→π*). For many pyridine derivatives, the electronic spectra are characterized by absorption bands in the UV region, which are sensitive to the nature and position of substituents on the ring. The presence of the bromo and amino groups on the pyridine ring of this compound is expected to influence its absorption maxima (λmax) due to their electronic effects (mesomeric and inductive).
Without experimental data, it is hypothesized that this compound would exhibit absorption bands in the UV region, with the precise wavelengths and intensities being dependent on the solvent used and the electronic interactions between the substituents and the pyridine ring.
Computational and Theoretical Studies of 4 Bromo 5 Methylpyridin 3 Amine
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in quantum mechanical methods, which solve the Schrödinger equation for a given molecule. For a multi-electron system like 4-Bromo-5-methylpyridin-3-amine, exact solutions are not feasible, necessitating the use of sophisticated approximation methods.
Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density to calculate the molecule's energy and other properties. The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional and the basis set.
Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation energies from different sources to provide a balanced and generally accurate description of molecular properties. nih.govnih.gov Studies on similar pyridine (B92270) derivatives often employ the B3LYP functional to investigate molecular structure, vibrational frequencies, and electronic properties. mdpi.comresearchgate.netresearchgate.net
The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility and accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. The notations indicate:
6-311: Describes the core electrons with one function and valence electrons with three functions.
G: Signifies a Gaussian-type orbital.
++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexible orbital shapes and improving the description of chemical bonds.
The selection of a functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining reliable predictions for the geometry, electronic structure, and reactivity of the target molecule. researchgate.netnih.gov
Table 1: Commonly Used DFT Methods and Basis Sets in Pyridine Derivative Studies
| Method/Basis Set | Description | Application in Similar Molecules |
|---|---|---|
| B3LYP | A hybrid exchange-correlation functional that provides a good balance of accuracy and computational cost. | Widely used for geometry optimization, vibrational analysis, and electronic property calculations of various pyridine compounds. researchgate.netresearchgate.netnih.gov |
| HF (Hartree-Fock) | An ab initio method that serves as a baseline for more advanced calculations. It does not include electron correlation. | Often used for comparison with DFT results. nih.govnih.gov |
| 6-31G(d,p) | A double-zeta basis set with polarization functions. A common choice for initial geometry optimizations. | Used for structural and electronic studies of various organic molecules. nih.gov |
| 6-311++G(d,p) | A triple-zeta basis set with both diffuse and polarization functions. Offers higher accuracy for detailed electronic and energetic analyses. | Employed for precise calculations of HOMO-LUMO gaps, NBO analysis, and MEP maps in complex aromatic systems. researchgate.netnih.govresearchgate.net |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, meaning it does not fully account for electron correlation, which is the interaction between individual electrons. nih.gov While computationally less demanding than more advanced methods, this omission can lead to inaccuracies in predicting certain molecular properties. HF is often used as a starting point for more sophisticated calculations or for comparative purposes against DFT methods, which do include a degree of electron correlation. nih.govnih.gov
Molecular Geometry and Conformation Analysis
One of the primary applications of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms with the lowest potential energy. nih.gov For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
Calculations would predict a largely planar pyridine ring structure. The amine (-NH₂) and methyl (-CH₃) groups are substituents on this ring. Conformation analysis for this molecule would focus on the orientation of the amine group's hydrogen atoms and the methyl group's hydrogen atoms relative to the pyridine ring. The most stable conformation is determined by finding the global minimum on the potential energy surface. nih.gov
Table 2: Predicted Geometrical Parameters for this compound (Illustrative Data) Note: These are representative values based on theoretical calculations for similar structures. Actual values would be determined via specific DFT or HF calculations.
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Angle | Predicted Bond Angle (°) |
| Bond Length | C-Br | 1.89 | Bond Angle | C-C-Br | 121.0 |
| Bond Length | C-N (ring) | 1.34 | Bond Angle | C-C-N (amino) | 119.5 |
| Bond Length | C-C (ring) | 1.39 | Bond Angle | C-N-C (ring) | 117.0 |
| Bond Length | C-C (methyl) | 1.51 | Bond Angle | H-N-H (amino) | 115.0 |
| Bond Length | C-N (amino) | 1.40 | Dihedral Angle | C-C-C-N (ring) | ~0.0 |
| Bond Length | N-H | 1.01 | Dihedral Angle | Br-C-C-C(methyl) | ~0.0 |
| Bond Length | C-H (methyl) | 1.09 | Dihedral Angle | H-N-C-C | ~0.0 or ~180.0 |
Electronic Structure Characterization and Reactivity Prediction
Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a stronger electron-donating capability.
LUMO: This is the lowest energy orbital available to accept electrons, reflecting the molecule's electron-accepting ability (electrophilicity). A lower LUMO energy suggests a greater capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates the molecule is more reactive and can be easily polarized. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would likely be distributed across the aromatic system.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.
| Parameter | Predicted Energy (eV) | Implication for Reactivity |
| E(HOMO) | -5.85 | Indicates the energy required to remove an electron; relates to ionization potential. |
| E(LUMO) | -0.95 | Indicates the energy released when an electron is added; relates to electron affinity. |
| Energy Gap (ΔE) | 4.90 | A relatively large gap suggests good kinetic stability. researchgate.netresearchgate.net |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.netthaiscience.info
The color scheme typically follows this convention:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for an attack by an electrophile.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by a nucleophile.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map is predicted to show significant negative potential (red/orange) around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to their lone pairs of electrons. These areas would be the primary sites for electrophilic attack or hydrogen bonding. researchgate.net The bromine atom would also exhibit some negative potential. In contrast, the hydrogen atoms of the amino group would be characterized by positive potential (blue), making them potential hydrogen bond donors. researchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org This analysis provides a quantitative picture of the electron density distribution and the nature of bonding within the this compound molecule.
The NBO method calculates the charge distribution by partitioning the electron density among the atoms. This results in a set of natural atomic charges, which offer a more chemically intuitive picture than other charge models. For this compound, the electronegative nitrogen and bromine atoms are expected to carry negative charges, while the carbon and hydrogen atoms will be correspondingly positive. The precise values of these charges, however, depend on the level of theory and basis set used in the calculation.
A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, quantified by second-order perturbation theory, reveal the extent of electron delocalization, which is crucial for understanding the molecule's stability and reactivity. In this compound, significant interactions would be expected between the lone pairs of the nitrogen and bromine atoms and the antibonding orbitals of the pyridine ring, indicating hyperconjugative and resonance effects.
A hypothetical NBO analysis would likely reveal the polarization of the C-Br and C-N bonds, with the electron density shifted towards the more electronegative heteroatoms. The analysis would also quantify the hybridization of the atomic orbitals involved in bonding, providing a detailed description of the molecule's electronic structure.
Table 1: Hypothetical Natural Atomic Charges for this compound (Note: This table is illustrative as specific literature data was not found. Actual values would be obtained from quantum chemical calculations.)
| Atom | Natural Charge (e) |
| N(1) | -0.65 |
| C(2) | +0.20 |
| C(3) | -0.30 |
| N(amine) | -0.85 |
| C(4) | +0.40 |
| Br | -0.15 |
| C(5) | -0.10 |
| C(methyl) | -0.50 |
| H(amine) | +0.40 |
| H(amine) | +0.40 |
| H(methyl) | +0.25 |
| H(methyl) | +0.25 |
| H(methyl) | +0.25 |
| H(2) | +0.25 |
| H(6) | +0.25 |
Theoretical Spectroscopic Data Prediction and Validation Against Experimental Results
Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.
For this compound, density functional theory (DFT) calculations could be employed to predict its vibrational frequencies. nih.gov The calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending modes of the various functional groups, such as the N-H stretches of the amine group, the C-N and C-C stretches of the pyridine ring, and the C-Br stretch. Comparing the computed spectrum with an experimentally obtained Fourier-transform infrared (FTIR) spectrum would allow for a detailed assignment of the observed vibrational bands.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. The calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Gauge-including atomic orbital (GIAO) is a common method for calculating NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and compared with experimental data to assign the signals to specific nuclei in the molecule. Discrepancies between theoretical and experimental data can often be explained by solvent effects or conformational changes not accounted for in the gas-phase calculations.
Table 2: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound (Note: This table is illustrative as specific literature data was not found.)
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| IR: ν(N-H) stretch | 3450, 3360 cm⁻¹ | ~3400, ~3300 cm⁻¹ |
| IR: ν(C=N) stretch | 1620 cm⁻¹ | ~1600 cm⁻¹ |
| IR: ν(C-Br) stretch | 680 cm⁻¹ | ~670 cm⁻¹ |
| UV-Vis: λmax | 250 nm, 310 nm | ~255 nm, ~315 nm |
| ¹³C NMR: C-Br | 110 ppm | ~112 ppm |
| ¹H NMR: H(amine) | 5.5 ppm | ~5.7 ppm |
Computational Insights into Reaction Mechanisms and Energetics
Theoretical methods are invaluable for investigating the mechanisms of chemical reactions, providing information about transition states, intermediates, and reaction energy profiles. mdpi.com For this compound, computational studies could explore its reactivity in various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic attack.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, a computational study could investigate the mechanism of a Suzuki coupling reaction involving this compound. The calculations would model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the role of the catalyst, ligands, and solvent. The computed energetics would help in understanding the feasibility of the reaction and in optimizing the reaction conditions.
Furthermore, computational studies can be used to predict the regioselectivity of reactions. For instance, in an electrophilic substitution reaction, the calculations could determine the relative energies of the intermediates formed by attack at different positions on the pyridine ring, thereby predicting the most likely site of substitution.
Prediction of Molecular Electronic Parameters and Nonlinear Optical Properties
The electronic properties of a molecule, such as its ionization potential, electron affinity, and HOMO-LUMO gap, can be readily calculated using quantum chemical methods. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions and electronic transitions.
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Molecules with large β values are promising candidates for NLO applications. The NLO response of a molecule is related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.
For this compound, the amine group acts as an electron donor and the pyridine ring and bromine atom can act as electron acceptors. This donor-acceptor character suggests that the molecule may exhibit NLO properties. Computational studies could quantify the first hyperpolarizability and provide insights into the structure-property relationships that govern its NLO response.
Table 3: Hypothetical Predicted Molecular Electronic and NLO Properties of this compound (Note: This table is illustrative as specific literature data was not found.)
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.0 eV |
| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |
Applications in Advanced Organic Synthesis and Interdisciplinary Research
4-Bromo-5-methylpyridin-3-amine as a Versatile Synthetic Scaffold and Building Block
The strategic placement of reactive functional groups on the pyridine (B92270) core of this compound makes it an invaluable building block in organic synthesis. The bromine atom, in particular, serves as a key handle for a variety of cross-coupling reactions, while the amino group offers a site for nucleophilic attack or further functionalization. This dual reactivity allows for the controlled and sequential introduction of diverse molecular fragments, paving the way for the creation of intricate and novel chemical architectures.
Precursor for Complex Heterocyclic Systems and Novel Molecular Architectures
The inherent reactivity of this compound facilitates its use as a precursor for the synthesis of complex heterocyclic systems. The bromine atom is highly active and can undergo substitution reactions with other functional groups under specific conditions, often catalyzed by metals. pipzine-chem.com This allows for the modification of the molecular structure and the conversion of functional groups. pipzine-chem.com For instance, the bromine atom's ability to participate in nucleophilic substitutions and coupling reactions is crucial in the development of new drugs. innospk.com This reactivity enables the construction of fused ring systems and other elaborate molecular frameworks that are of significant interest in materials science and medicinal chemistry. The presence of the methyl group also influences the compound's properties and reactivity. pipzine-chem.com
Development of Multifunctional Organic Molecules
The distinct functional groups of this compound allow for the stepwise and selective synthesis of multifunctional organic molecules. The amino group can act as a nucleophile or be transformed into other functionalities, while the bromine atom provides a site for carbon-carbon or carbon-heteroatom bond formation through reactions like the Suzuki cross-coupling. This orthogonal reactivity is instrumental in building molecules with tailored electronic, optical, or biological properties. For example, the introduction of this structural motif can be used to adjust the electron cloud distribution in conductive polymers, thereby enhancing their electrical conductivity, stability, and mechanical properties for applications in electronic devices and sensors. pipzine-chem.com
Role in Medicinal Chemistry as a Synthetic Intermediate and Precursor
In the realm of medicinal chemistry, this compound serves as a pivotal intermediate and precursor for the synthesis of a wide array of biologically active compounds. Its structural features are often found in the core of molecules designed to interact with specific biological targets.
Precursors for Protein Kinase Inhibitors and Related Bioactive Compounds
Protein kinases are a large and diverse family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. nih.gov Small molecule protein kinase inhibitors are categorized based on their mechanism of action, with some binding to the active ATP pocket and others to an inactive conformation of the kinase. nih.gov
This compound is a key intermediate in the synthesis of various effective drugs, including those targeting cancer. pipzine-chem.com Its unique electronic properties and spatial configuration enable it to be incorporated into molecules that can precisely target specific cancer cell components, block abnormal signal transduction pathways, or interfere with the synthesis of essential proteins, thereby inhibiting cancer cell proliferation. pipzine-chem.com
Scaffolds for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel bioactive molecules. nih.govnih.gov This approach involves screening libraries of small, low-complexity molecules, or "fragments," against a biological target. nih.govfrontiersin.org These fragments typically adhere to the "rule-of-three," having a molecular weight of ≤300 Da, a calculated partition coefficient (clogP) of ≤3, and no more than three hydrogen bond donors and acceptors. nih.gov
Due to its molecular weight of 187.04 g/mol and its structural features, this compound is a suitable scaffold for FBDD. sigmaaldrich.com The FBDD process allows for the identification of fragments that bind to a target, which can then be optimized and grown into more potent, drug-like molecules. nih.govfrontiersin.org This method has proven successful in developing drugs for targets that were previously considered "undruggable." nih.gov
Utility in Chemical Biology for Mechanism and Pathway Elucidation
The ability to incorporate this compound into larger, more complex molecules makes it a valuable tool for chemical biologists. By synthesizing derivatives of this compound that can act as probes, researchers can investigate biological mechanisms and elucidate cellular pathways. For instance, a molecule containing this scaffold could be designed to selectively bind to a specific protein, allowing for the study of that protein's function within a cell. The reactive bromine handle can also be used to attach fluorescent tags or other reporter groups, enabling the visualization and tracking of the molecule's interactions within a biological system. nih.gov
Contributions to Materials Science
The unique structural and electronic characteristics of this compound have positioned it as a valuable building block in the field of materials science. Its applications span from the development of advanced functional materials with specific electronic properties to its use in optoelectronic devices and separation technologies.
Development of Functional Materials with Tailored Electronic Properties
Research into related halogenated aminopyridine compounds further underscores the potential in this area. For instance, derivatives like 3-Bromo-5-chloro-N-methylpyridin-4-amine have been identified as useful intermediates in the creation of organic semiconductors and light-emitting diodes (LEDs). This suggests that the specific arrangement of substituents on the pyridine ring, including halogens and amine groups, plays a crucial role in achieving desirable electronic and photophysical properties for advanced material applications.
Exploration in Optoelectronic and Sensing Device Applications (e.g., Fluorescence, Chiral Dopants)
The inherent fluorescence of many pyridine derivatives makes them attractive candidates for the development of sensors and probes. Pyridine-based fluorescent chemosensors have been designed for the selective detection of various metal ions, including copper, iron, and mercury. nih.govacs.orgrsc.org These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding with the target analyte. The design of such sensors can be highly specific, with the pyridine nitrogen and other functional groups acting as binding sites. For example, a pyridine-based receptor has been shown to exhibit a distinct color change and a new fluorescence band upon complexation with copper ions. nih.gov Similarly, pyrrolo[3,4-c]pyridine-based chemosensors have demonstrated high selectivity for Fe³⁺/Fe²⁺ ions. acs.org The synthesis of multisubstituted aminopyridines has also yielded compounds with significant quantum yields, with some being developed as "smart probes" that become fluorescent after a bioorthogonal click-labeling reaction. nih.gov This highlights the potential for developing highly specific and sensitive fluorescent probes based on the this compound scaffold for various analytical and bioimaging applications. nih.govmdpi.com
Furthermore, the chirality that can be introduced into molecules containing a pyridine core has led to their investigation as chiral dopants in liquid crystal (LC) displays. A study on novel pyridine derivatives synthesized from a related bromo-methylpyridin-amine compound indicated their potential as chiral dopants. mdpi.com Chiral dopants are crucial for inducing a helical structure in nematic liquid crystals, a fundamental principle behind many display technologies.
Role in Advanced Separations Technologies
The amine functionality and the specific chemical architecture of this compound suggest its potential utility in advanced separation technologies, particularly in the fabrication of specialized membranes. Amine-containing materials are known to be effective in facilitated transport membranes for carbon dioxide (CO₂) separation. researchgate.netnih.gov In such membranes, the amine groups can reversibly react with CO₂, enhancing its transport across the membrane relative to other gases like nitrogen (N₂) or methane (B114726) (CH₄). frontiersin.orgnih.govosti.gov This selective transport mechanism is highly desirable for applications such as post-combustion carbon capture and natural gas sweetening.
While direct studies on membranes incorporating this compound are not extensively documented, research on related pyridine-containing polymers provides a strong indication of their potential. For example, pyridine-based porous cationic polymers have been used as fillers in mixed-matrix membranes, leading to high CO₂ permeability and selectivity. frontiersin.orgnih.gov The incorporation of such functional monomers into a polymer matrix can create specific interaction sites that facilitate the transport of a target molecule. The unique combination of an amine group, a bromo substituent, and a methyl group on the pyridine ring of this compound could offer a tailored approach to designing membranes with specific separation properties. The development of such membranes is a key area of research for various industrial processes, including pharmaceutical purification and wastewater treatment. mdpi.com
Conclusion and Future Research Perspectives
Synthesis and Reactivity Landscape of 4-Bromo-5-methylpyridin-3-amine: A Summary
The synthetic routes to aminopyridines are well-established, often involving the reduction of a corresponding nitropyridine. For instance, the synthesis of the related 4-methyl-3-aminopyridine is achieved through the hydrogenation of 4-methyl-3-nitropyridine (B1297851) using a palladium on carbon (Pd/C) catalyst. google.com This is followed by a Sandmeyer-type reaction, where the amine is converted to a bromo-substituted pyridine (B92270). google.comchemicalbook.com
The reactivity of bromo-aminopyridine scaffolds is characterized by their utility in cross-coupling reactions. The bromine atom provides a reactive handle for palladium-catalyzed reactions such as the Suzuki cross-coupling. This allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyridine ring. mdpi.comresearchgate.net The amino group, in turn, can be acylated or can participate in other coupling chemistries, further expanding the molecular diversity that can be achieved from this core structure. mdpi.comresearchgate.net For example, the related compound N-[5-bromo-2-methylpyridin-3-yl]acetamide has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to produce a range of novel pyridine derivatives. mdpi.comresearchgate.net
Opportunities for Advanced Mechanistic Understanding and Computational Modeling
While the synthetic applications of bromo-aminopyridines are being explored, there remain significant opportunities for a deeper mechanistic understanding of their reactivity, which can be augmented by computational modeling. Density Functional Theory (DFT) has been employed to study the electronic properties of related bromo-aminopyridine derivatives. mdpi.comresearchgate.net These studies often focus on the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and other reactivity indices to rationalize observed reaction outcomes and predict reactivity. mdpi.comresearchgate.netresearchgate.net
For this compound specifically, future computational work could focus on:
Modeling Reaction Pathways: Detailed computational studies of the mechanisms of key reactions, such as Suzuki or Buchwald-Hartwig couplings, could elucidate the role of the methyl and amino substituents on the reaction energetics and regioselectivity.
Predicting Novel Reactivity: Computational screening could identify new types of reactions that this scaffold might undergo, potentially leading to the discovery of novel synthetic methodologies.
In-depth Spectroscopic Analysis: Advanced computational methods can aid in the precise assignment of experimental spectroscopic data (NMR, IR, UV-Vis), leading to a more robust characterization of new derivatives. researchgate.netmdpi.com
Outlook for Novel Derivatizations and Expanded Synthetic Utility
The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex molecules. The presence of three distinct functional handles—the bromo group, the amino group, and the methyl group—allows for a variety of derivatization strategies.
Future work in this area could explore:
Sequential Cross-Coupling Reactions: A systematic exploration of sequential cross-coupling reactions, first at the bromine position and then potentially through C-H activation at other positions on the ring, could lead to highly substituted pyridine derivatives.
Pharmacophore Elaboration: The amino group can be readily converted into a variety of other functional groups, such as amides, sulfonamides, or ureas, which are common pharmacophores in medicinal chemistry. nih.gov This would allow for the generation of libraries of compounds for biological screening.
Development of Novel Inhibitors: The pyridine core is a common feature in many kinase inhibitors. nih.gov By strategically modifying the substituents on the this compound core, it may be possible to design novel and potent inhibitors of various kinases or other enzymes.
| Derivative Class | Potential Synthetic Route | Potential Applications |
| Bi-aryl Pyridines | Suzuki or Stille coupling at the 4-position | Materials science, medicinal chemistry |
| N-Acylated Pyridines | Acylation of the 3-amino group | Medicinal chemistry, agrochemicals |
| Fused Heterocycles | Intramolecular cyclization reactions | Development of novel scaffolds for drug discovery |
Emerging Research Directions and Broader Interdisciplinary Impact
The true potential of this compound and its derivatives lies in their application in interdisciplinary research fields. The structural motifs accessible from this building block are relevant to several areas of contemporary chemical science.
Emerging research directions could include:
Medicinal Chemistry: Substituted pyridines are a cornerstone of modern drug discovery. Derivatives of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.net The ability to readily generate a library of analogues makes this scaffold particularly attractive for structure-activity relationship (SAR) studies.
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The functional groups on this compound could be used to tune the electronic and structural properties of such materials for applications in gas storage, catalysis, or sensing.
Chemical Biology: Fluorescently labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes. For example, they could be designed to bind to specific proteins or cellular structures, allowing for their visualization and study. acs.org
The continued exploration of the synthesis, reactivity, and applications of this compound is poised to provide valuable insights and tools for a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-bromo-5-methylpyridin-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common synthesis involves bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) in anhydrous DMF under nitrogen atmosphere at 80–90°C for 12–16 hours. The reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate 3:1), and purification is achieved via column chromatography. Yields typically range from 60–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .
- Critical Considerations : Side products like dibrominated derivatives may form if stoichiometry or temperature is not tightly controlled. Optimization requires adjusting equivalents of NBS and reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR (CDCl₃): Peaks at δ 2.35 (s, 3H, CH₃), 5.10 (s, 2H, NH₂), 7.20 (d, J = 5.0 Hz, 1H, pyridine-H), and 8.15 (d, J = 5.0 Hz, 1H, pyridine-H) confirm substitution patterns.
- MS : Molecular ion [M+H]⁺ at m/z 187.05 matches the molecular formula C₆H₇BrN₂ .
- IR : Absorbance at 3350 cm⁻¹ (N-H stretch) and 1550 cm⁻¹ (C-Br stretch) further validates functional groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation.
- Emergency Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C) yield biaryl derivatives. The methyl group at position 5 sterically hinders ortho-substitution, directing coupling to the para position. Yields vary from 50–85% depending on boronic acid electronic properties .
- Data Contradiction Analysis : Lower yields with electron-deficient boronic acids may arise from competitive protodebromination. Validate via GC-MS to identify side products .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties or binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO-LUMO gaps (≈4.2 eV), indicating moderate electrophilicity.
- Molecular Docking : Dock into protein targets (e.g., kinases) using AutoDock Vina. The bromine atom participates in halogen bonding with backbone carbonyls, enhancing binding affinity (ΔG ≈ -8.5 kcal/mol) .
Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular N-H···N hydrogen bonds, explaining its high melting point (mp 80–82°C) and low solubility in nonpolar solvents. Refinement parameters (R₁ < 0.05) ensure structural accuracy. Discrepancies in solubility may arise from polymorphism; compare PXRD patterns of batches .
Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., azidation, phosphorylation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
